The Chemical Architecture of Furimazine: A Deep Dive
The Chemical Architecture of Furimazine: A Deep Dive
Furimazine is a synthetic imidazopyrazinone-based substrate vital for modern bioluminescence research.[1] Its unique chemical structure is the key to its highly efficient light-emitting reaction when paired with the engineered NanoLuc® luciferase. This technical guide provides an in-depth look at the chemical structure of furimazine, its physicochemical properties, and its mechanism of action.
Chemical Structure and Nomenclature
Furimazine, a coelenterazine analog, possesses a core imidazo[1,2-a]pyrazin-3(7H)-one ring system.[2][3] This central scaffold is adorned with three key functional groups: a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.[2]
Systematic Name (IUPAC): 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one[2][4]
Molecular Formula: C₂₄H₁₉N₃O₂[1][3][4][5]
CAS Number: 1374040-24-0[2][4][5]
The structural arrangement of these components is critical for its high-affinity binding to the active site of NanoLuc® luciferase and the subsequent chemiluminescent reaction.
Figure 1: Chemical structure of Furimazine.
Physicochemical Properties
A comprehensive understanding of furimazine's physicochemical properties is essential for its effective application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 381.43 g/mol | [1][5] |
| Appearance | Solid | [3] |
| Purity | >98% (HPLC) | [5] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | -20°C for long-term storage | [3][4] |
Mechanism of Action in Bioluminescence
Furimazine serves as the luminogenic substrate for NanoLuc® (Nluc) luciferase, an engineered enzyme derived from a deep-sea shrimp.[1][6] The interaction between furimazine and Nluc results in a rapid chemical reaction that produces a high-intensity, glow-type luminescence.[3] This system is notably ATP-independent.[3] The NanoLuc®-furimazine system is reported to produce luminescence that is up to 2.5 million-fold brighter in mammalian cells compared to the combination of Oplophorus luciferase (Oluc-19) and coelenterazine.[6][7]
Experimental Protocols
In Vitro Luciferase Assay
Objective: To quantify the activity of NanoLuc® luciferase using furimazine.
Materials:
-
Purified NanoLuc® luciferase
-
Furimazine substrate solution (typically dissolved in DMSO and then diluted in an appropriate assay buffer)
-
Assay buffer (e.g., PBS, TBS with 0.01% BSA)
-
Luminometer or plate reader with luminescence detection capabilities
-
White, opaque microplates
Procedure:
-
Prepare a dilution series of NanoLuc® luciferase in the assay buffer.
-
Prepare the furimazine working solution by diluting the stock in the assay buffer to the desired final concentration (e.g., 10-20 µM).[6]
-
In a white, opaque microplate, add the diluted NanoLuc® luciferase samples.
-
Initiate the reaction by adding the furimazine working solution to each well.
-
Immediately measure the luminescence signal using a luminometer. The emission maximum is approximately 459-462nm.[8]
In Vivo Bioluminescence Imaging
Objective: To visualize and quantify NanoLuc®-expressing cells or tissues in a living animal model.
Materials:
-
Animal model expressing NanoLuc® luciferase
-
Sterile furimazine formulation for in vivo use (e.g., Nano-Glo® In Vivo Substrate)
-
In vivo imaging system (IVIS) or similar instrument
-
Anesthetic for the animal
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer the furimazine substrate to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The formulation may include excipients like Poloxamer-407 to enhance bioavailability.[8][9]
-
Immediately place the animal in the in vivo imaging system.
-
Acquire bioluminescence images over time to capture the peak signal.
-
Analyze the images to quantify the bioluminescent signal in the region of interest.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical in vivo bioluminescence imaging experiment using furimazine.
Figure 2: In Vivo Bioluminescence Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Furimazine|CAS 1374040-24-0|DC Chemicals [dcchemicals.com]
- 3. Furimazine | inhibitor/agonist | CAS 1374040-24-0 | Buy Furimazine from Supplier InvivoChem [invivochem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Furimazine | 1374040-24-0 | MOLNOVA [molnova.com]
- 6. Furimazine | CAS#:1374040-24-0 | Chemsrc [chemsrc.com]
- 7. Furimazine - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
